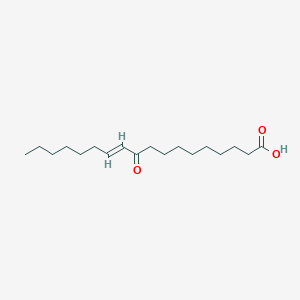

10-Oxo-11-octadecenoic acid

Description

Contextualization within Lipid Biochemistry Research

Lipids are fundamental to life, serving as structural components of cell membranes, energy storage molecules, and critical signaling messengers. The subfield of lipidomics has burgeoned with advancements in analytical techniques like mass spectrometry, allowing for the identification and quantification of a vast array of lipid species. nih.govacs.org Within this complex web, oxidized fatty acids, including hydroxy and oxo-fatty acids, have emerged as key players in various physiological and pathological processes. nih.govgrafiati.com

10-Oxo-11-octadecenoic acid, also known as KetoC, is a derivative of linoleic acid, an essential omega-6 polyunsaturated fatty acid. nih.govfrontiersin.org Its formation can be mediated by gut microorganisms, specifically certain strains of Lactobacillus plantarum. nih.govfrontiersin.orgresearchgate.net This positions this compound at the intersection of lipid metabolism and the gut microbiome, a burgeoning area of research with profound implications for human health.

Academic Significance and Research Trajectory of Oxo-Fatty Acids

The academic interest in Oxo-FAs has grown substantially as their diverse biological activities have come to light. Early research focused on their presence in food products like cheese, where they were identified as flavor components. cambridge.org However, the trajectory of Oxo-FA research has shifted towards understanding their endogenous roles in the body.

Recent studies have revealed that Oxo-FAs are not merely byproducts of oxidative stress but are actively synthesized and participate in complex signaling pathways. nih.govacs.org For instance, various saturated oxo-fatty acids (SOFAs) have been identified in human plasma and have been shown to inhibit the growth of cancer cells. nih.govacs.org

The research on this compound, in particular, has highlighted its immunomodulatory and cytoprotective effects. Studies have demonstrated its ability to suppress inflammatory responses in various cell types. researchgate.netnih.govresearchgate.netui.ac.id This has significant implications for understanding and potentially treating inflammatory conditions.

A key area of investigation has been its interaction with specific cellular receptors and signaling pathways. Research has shown that this compound can exert its anti-inflammatory effects by binding to G protein-coupled receptor 120 (GPR120) and modulating the NF-κB signaling pathway. nih.govresearchgate.netui.ac.id Furthermore, it has been found to activate the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com

The table below summarizes key research findings on the biological activities of this compound.

| Biological Effect | Cell/Animal Model | Key Findings |

| Anti-inflammatory | RAW 264.7 macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide. nih.govresearchgate.netui.ac.id | Suppressed the expression of pro-inflammatory cytokines TNFα and IL-6. nih.govresearchgate.netui.ac.id |

| Anti-inflammatory | Mouse model of dextran (B179266) sodium sulfate-induced colitis. researchgate.net | Reduced body weight loss and improved stool scores. researchgate.net |

| Cytoprotective | HepG2 cells. nih.gov | Protected cells from hydrogen peroxide-induced cytotoxicity. nih.gov |

| Immunomodulatory | Mouse splenocytes and bone marrow-derived dendritic cells. frontiersin.orgresearchgate.net | Suppressed T-cell proliferation and the activation of dendritic cells. frontiersin.orgresearchgate.net |

Current Knowledge Gaps and Research Imperatives for this compound

Despite the promising findings, the academic exploration of this compound is still in its relatively early stages. Several key knowledge gaps and research imperatives remain:

Biosynthetic and Metabolic Pathways: While its generation by gut bacteria is established, the complete picture of its endogenous biosynthesis, metabolism, and clearance in mammals is not fully understood. Further research is needed to identify the specific enzymes and regulatory mechanisms involved.

In Vivo Relevance and Biomarkers: Most studies to date have been conducted in vitro or in animal models. Translating these findings to human physiology is a critical next step. The development of reliable methods to measure levels of this compound in human tissues and fluids is essential for establishing its role as a biomarker for health and disease.

Receptor and Signaling Specificity: While GPR120 and the Nrf2 pathway have been identified as key targets, the full spectrum of its molecular interactions remains to be elucidated. Investigating its potential effects on other receptors and signaling cascades will provide a more comprehensive understanding of its biological functions.

Structure-Activity Relationships: The specific structural features of this compound that are responsible for its bioactivity are not entirely clear. Comparative studies with other related oxo-fatty acids could shed light on the chemical determinants of its potency and specificity. aocs.org

Therapeutic Potential: The observed anti-inflammatory and cytoprotective effects suggest that this compound could have therapeutic potential. However, extensive preclinical and clinical research is required to evaluate its efficacy and safety for any potential therapeutic applications.

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H32O3 |

|---|---|

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

(E)-10-oxooctadec-11-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14H,2-10,12-13,15-16H2,1H3,(H,20,21)/b14-11+ |

Clé InChI |

SBQFPIFSENQOQP-SDNWHVSQSA-N |

SMILES isomérique |

CCCCCC/C=C/C(=O)CCCCCCCCC(=O)O |

SMILES canonique |

CCCCCCC=CC(=O)CCCCCCCCC(=O)O |

Synonymes |

10-oxo-trans-11-octadecenoic acid |

Origine du produit |

United States |

Occurrence and Natural Distribution of 10 Oxo 11 Octadecenoic Acid

Presence in Microbial Systems

10-Oxo-11-octadecenoic acid has been identified as a metabolite produced by certain gut lactic acid bacteria. nih.gov Notably, strains of Lactobacillus plantarum are capable of generating this compound from linoleic acid. nih.govkyoto-u.ac.jp The process involves a multi-step enzymatic conversion. The first reaction is the hydration of linoleic acid to form 10-hydroxy-12-octadecenoic acid, which is then dehydrogenated to produce the 10-oxo fatty acid. kyoto-u.ac.jp This metabolic capability is part of the broader biohydrogenation pathways found in lactic acid bacteria. kyoto-u.ac.jp

Research has shown that various gut bacteria, including Lactobacillus plantarum, possess enzymes that produce a range of fatty acid derivatives, such as hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids from polyunsaturated fatty acids. frontiersin.orgbiorxiv.org The compound 10-oxo-trans-11-octadecenoic acid (also referred to as KetoC) is specifically generated from linoleic acid by these bacteria. nih.gov Fermentation of food products, such as avocado puree, with specific strains like Lactobacillus plantarum AVEF17 has been shown to increase the levels of various hydroxy and potentially oxo fatty acids, as the bacteria metabolize native oleic and linoleic acids. sci-hub.se

Table 1: Bacterial Production of this compound

| Bacterial Species | Precursor Fatty Acid | Produced Compound |

|---|

While a wide variety of oxylipins are known to be produced by fungi, the specific detection of this compound is not prominently documented in available research. However, studies have isolated structurally similar oxo-octadecadienoic acids from fungal sources. For instance, bioassay-guided fractionation of extracts from the fruiting bodies of the basidiomycete Gomphus floccosus led to the identification of related compounds, including (9E,11Z)-13-oxo-9,11-octadecadienoic acid and (10E,12E)-9-oxo-10,12-octadecadienoic acid. researchgate.net These compounds were noted for their antifungal properties against various plant pathogens. researchgate.net The production of diverse oxylipins is a common feature in fungi, where these molecules play roles in physiology and ecology, including development and defense. nih.gov

Table 2: Related Oxo-Fatty Acids in Fungal Species

| Fungal Species | Related Compound Identified |

|---|---|

| Gomphus floccosus | (9E,11Z)-13-oxo-9,11-octadecadienoic acid researchgate.net |

Detection in Plant Species and Plant-Derived Materials

Oxylipins are a significant class of secondary metabolites in plants, arising from the oxidation of polyunsaturated fatty acids like linoleic and linolenic acid. mdpi.comnih.gov These pathways can be enzymatic or spontaneous, leading to a vast array of compounds including keto acids. mdpi.commdpi.com

The non-enzymatic conversion of allene (B1206475) oxides, products of the lipoxygenase (LOX) pathway, can give rise to various ketols (hydroxy-oxo fatty acids) in plants. nih.govmdpi.com Among these are compounds structurally related to this compound, such as 13-hydroxy-10-oxo-11(E)-octadecenoic acid. nih.govmdpi.comresearchgate.net The Human Metabolome Database (HMDB) indicates that (±)-(E)-13-Hydroxy-10-oxo-11-octadecenoic acid is found in plants of the Poaceae family, which includes common cereals. hmdb.ca Furthermore, 9-oxo-10(E),12(E)-octadecadienoic acid, another related keto fatty acid, has been identified and extracted from tomatoes, where it is considered an abundant phytochemical. researchgate.net

Plant seed oils are rich in fatty acids, and their composition can change over time, particularly during storage, through oxidation processes. aocs.org This aging can lead to an increase in oxygenated fatty acids (oxylipins). aocs.orgmdpi.com For example, prolonged storage of sunflower and Cichorium intybus seeds resulted in a significant increase in total oxygenated fatty acids. aocs.org While specific identification of this compound in seed oils is not widely reported, the presence of various epoxy and hydroxy fatty acids in the seed oils of families like Asteraceae and Euphorbiaceae is well-documented. aocs.org Research on aged Wollemia nobilis seeds detected the formation of other oxylipins, such as hydroperoxy and epoxy derivatives of fatty acids, indicating that the lipid profile of seeds is a dynamic environment where such compounds can be formed. mdpi.com

Table 3: Detection of Related Oxo-Fatty Acids in Plant Materials

| Plant Source | Tissue/Material | Compound Identified |

|---|---|---|

| Poaceae family (e.g., Cereals) | Plant tissues | (±)-(E)-13-Hydroxy-10-oxo-11-octadecenoic acid hmdb.ca |

| Tomato (Solanum lycopersicum) | Fruit | 9-oxo-10(E),12(E)-Octadecadienoic acid researchgate.net |

Identification in Animal Tissues and Biofluids (Non-Human)

The presence of this compound and its metabolites has been studied in animal models, particularly in the context of gut microbiome activity. When 10-oxo-trans-11-octadecenoic acid (KetoC) was administered orally to mice, it was shown to increase the expression of antioxidative genes and proteins in various organs. nih.gov This indicates its absorption and distribution in animal tissues following administration. nih.gov

However, studies comparing specific-pathogen-free (SPF) and germ-free mice have provided nuanced findings regarding its endogenous presence. In one such study, while the metabolites 10-hydroxy-cis-12-octadecenoic acid, 10-hydroxyoctadecanoic acid, and 10-oxooctadecanoic acid were detected in the colon, small intestine, and plasma of mice, 10-oxo-trans-11-octadecenoic acid itself was not detected. kyoto-u.ac.jp This suggests that while gut microbiota produce precursor hydroxy fatty acids that are found in host tissues, the specific this compound form may be transient or rapidly metabolized into other compounds like 10-oxooctadecanoic acid in vivo. kyoto-u.ac.jp The Human Metabolome Database also lists (±)-(E)-13-Hydroxy-10-oxo-11-octadecenoic acid as being detected in animal tissues and urine. hmdb.ca

Table 4: Findings of this compound and Related Metabolites in Animal Models

| Animal Model | Tissue/Biofluid | Finding |

|---|---|---|

| Mouse | Organs | Present in tissues after oral administration nih.gov |

| Mouse | Colon, Small Intestine, Plasma | Not detected endogenously, but related metabolites (10-hydroxy and 10-oxo saturated forms) were found kyoto-u.ac.jp |

Invertebrate Biological Samples

Research has indicated the presence of oxylipins, a class of compounds that includes this compound, in insects. For instance, studies on maize have revealed that the accumulation of certain cyclopentenones, which are structurally related to this compound, is triggered by insect attacks. tandfonline.comnih.gov One such compound, 10-oxo-11-phytoenoic acid (10-OPEA), acts as a potent inhibitor of herbivore growth. tandfonline.comnih.gov Furthermore, investigations into the defense mechanisms of maize against the fall armyworm (Spodoptera frugiperda) have highlighted the role of ketols, which are also related to this compound. oup.com Specifically, reduced resistance to this insect was linked to decreased production of these defensive compounds. oup.com While these findings point towards the involvement of similar oxylipins in insect biology and plant-insect interactions, direct evidence for the presence of this compound in invertebrate tissues is still an area of ongoing research.

Vertebrate Biological Samples (Excluding Human Clinical)

10-Oxo-trans-11-octadecenoic acid, also known as KetoC, has been identified as a metabolite produced by gut lactic acid bacteria, such as Lactobacillus plantarum, from linoleic acid. nih.govpnas.org This compound has been detected in various organs of mice following oral administration. nih.gov Studies have shown that KetoC can influence physiological processes in vertebrate models. For example, it has demonstrated anti-inflammatory effects in mouse macrophage-like cell lines (RAW 264.7) stimulated with Porphyromonas gingivalis lipopolysaccharide. nih.gov This effect is believed to be mediated through the GPR120 receptor. nih.gov

Additionally, research on mice has revealed that KetoC plays a role in cellular antioxidant responses by activating the Nrf2-ARE pathway. nih.govmdpi.com This activation has been observed in both cell cultures and in vivo, suggesting a protective role against oxidative stress. nih.gov In the context of metabolic health, another related compound, 10-oxo-12(Z)-octadecenoic acid, has been shown to reduce weight gain and adipose tissue weight in mice fed a high-fat diet. glpbio.com While this compound was not detected in one study comparing specific pathogen-free and germ-free mice, other related hydroxy and oxo fatty acids were present, highlighting the complex interplay between gut microbiota and host lipid metabolism. pnas.org

Table 1: Occurrence of this compound and Related Compounds in Vertebrate Biological Samples

| Compound | Biological Sample/Model | Finding |

|---|---|---|

| 10-Oxo-trans-11-octadecenoic acid (KetoC) | Mouse Organs | Increased antioxidative gene expression and protein levels of Nrf2 and HO-1 after a single oral dose. nih.gov |

| 10-Oxo-trans-11-octadecenoic acid (KetoC) | Mouse Macrophage-like Cells (RAW 264.7) | Suppressed proinflammatory cytokines TNFα, IL-6, and IL-1β via the NF-κB p65 pathway by binding to its receptor GPR120. nih.gov |

| 10-Oxo-trans-11-octadecenoic acid (KetoC) | Mouse Microglial Cells (BV-2) | Exerted anti-inflammatory activities through the inhibition of nitric oxide production and ERK activation. mdpi.com |

| 10-Oxo-12(Z)-octadecenoic acid | Diabetic KKAy Mice | Decreased plasma glucose and triglyceride levels when fed a high-fat diet. glpbio.com |

| 10-Oxo-12(Z)-octadecenoic acid | Wild-type Mice | Reduced weight gain and adipose tissue weight and increased Ucp1 gene expression when fed a high-fat diet. glpbio.com |

Environmental Occurrence and Distribution

The environmental presence of this compound and its derivatives is primarily linked to microbial and plant sources. For instance, Pseudomonas sp. 32T3, a bacterium isolated from soil contaminated with vegetable oil, has been shown to produce monohydroxy acids from oleic acid. researchgate.net While not this compound itself, this demonstrates the capability of soil microorganisms to biotransform fatty acids into related compounds.

In the plant kingdom, oxylipins are known to be involved in defense mechanisms against environmental stressors. mdpi.com For example, 9-keto-11Z-octadecenoic acid has been reported in Lagerstroemia speciosa. nih.gov Furthermore, various oxylipins, including those structurally similar to this compound, are produced by plants in response to wounding or pathogen attack. mdpi.com These compounds can act as signaling molecules in plant-plant and plant-insect interactions. mdpi.com The presence of hydroxylated fatty acids derived from plant lipids in soils and sediments has led to their proposed use as biomarkers for terrestrial organic matter. gerli.com

Table 2: Environmental Sources of this compound and Related Compounds

| Compound/Class | Environmental Source | Details |

|---|---|---|

| Monohydroxy acids | Pseudomonas sp. 32T3 (from oil-contaminated soil) | Bioconversion products of oleic acid. researchgate.net |

| 9-keto-11Z-octadecenoic acid | Lagerstroemia speciosa | Reported presence in this plant species. nih.gov |

| Oxylipins | Plants | Involved in defense responses to stress. mdpi.com |

| Hydroxylated fatty acids | Plant-derived lipids in soil and sediment | Proposed as biomarkers for terrestrial organic matter. gerli.com |

Biosynthetic Pathways and Enzymatic Mechanisms of 10 Oxo 11 Octadecenoic Acid

Precursor Substrate Identification and Transformation

The journey to 10-oxo-11-octadecenoic acid begins with the selection of a specific precursor fatty acid and its initial enzymatic modifications.

Role of Linoleic Acid and Other Unsaturated Fatty Acid Derivatives

The primary and most well-studied precursor for the biosynthesis of this compound is linoleic acid (an 18-carbon fatty acid with two double bonds). kyoto-u.ac.jpasm.orgresearchgate.net However, the enzymatic machinery involved has shown the capability to act on other C18 fatty acids that possess a cis-9, cis-12-diene system. rsc.org This indicates that fatty acids such as α-linolenic acid, γ-linolenic acid, and stearidonic acid can also serve as substrates, leading to the production of corresponding hydroxy, oxo, and conjugated fatty acid intermediates. rsc.orguniprot.org The enzymes exhibit a regioselectivity for hydrating the double bond at the Δ9 position. uniprot.org

Oxygenation and Hydration Intermediates

The transformation of linoleic acid into this compound is not a direct conversion but proceeds through specific oxygenated and hydrated intermediates. The initial step is the hydration of linoleic acid, which introduces a hydroxyl group. sci-hub.sekyoto-u.ac.jp This is followed by an oxidation step to form a keto group.

The key intermediates in the pathway starting from linoleic acid are:

10-hydroxy-cis-12-octadecenoic acid (HYA) : This is the first major intermediate, formed by the hydration of the cis-9 double bond of linoleic acid. kyoto-u.ac.jpasm.orgnih.gov

10-oxo-cis-12-octadecenoic acid (KetoA) : This intermediate is produced by the dehydrogenation of 10-hydroxy-cis-12-octadecenoic acid. sci-hub.sefrontiersin.orgkyoto-u.ac.jp

10-oxo-trans-11-octadecenoic acid (KetoC) : The subject of this article, this compound is formed from the isomerization of 10-oxo-cis-12-octadecenoic acid. sci-hub.sefrontiersin.orgkyoto-u.ac.jp

Microbial Biosynthetic Enzymes

A consortium of enzymes is responsible for the sequential conversion of linoleic acid to this compound and other related metabolites. sci-hub.senih.gov In Lactobacillus plantarum, this system consists of a hydratase, a dehydrogenase, an isomerase, and an enone reductase that act on free fatty acids without the need for CoA or acyl carrier protein activation. sci-hub.sekyoto-u.ac.jpnih.gov

Fatty Acid Hydratases (e.g., Linoleate (B1235992) 10-Hydratase/CLA-HY)

The first committed step in the pathway is catalyzed by linoleate 10-hydratase (also known as CLA-HY). sci-hub.senih.gov This FAD-dependent enzyme hydrates the cis-9 double bond of linoleic acid to produce 10-hydroxy-cis-12-octadecenoic acid (HYA). sci-hub.seuniprot.orgfrontiersin.org The enzyme is typically membrane-associated and exhibits regioselectivity for the Δ9 double bond, generating a 10-hydroxy group. uniprot.orgnih.govnih.gov CLA-HY can also catalyze the reverse dehydration reaction. sci-hub.seuniprot.org Its optimal pH for the hydration of linoleic acid is 5.5. uniprot.org

Table 1: Characteristics of Linoleate 10-Hydratase (CLA-HY)

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | Linoleate 10-Hydratase (CLA-HY) | sci-hub.senih.gov |

| Function | Hydration of the cis-9 double bond of linoleic acid. | sci-hub.seuniprot.orgfrontiersin.org |

| Product | 10-hydroxy-cis-12-octadecenoic acid (HYA) | kyoto-u.ac.jpasm.orgnih.gov |

| Cofactor | FAD | sci-hub.seuniprot.org |

| Cellular Location | Membrane-associated | nih.govnih.gov |

| Optimal pH | 5.5 | uniprot.org |

Dehydrogenases and Oxidoreductases (e.g., CLA-DH)

Following hydration, a hydroxy fatty acid dehydrogenase, designated as CLA-DH, catalyzes the oxidation of the 10-hydroxy group of 10-hydroxy-cis-12-octadecenoic acid. sci-hub.sekyoto-u.ac.jp This reaction requires NAD+ as a cofactor and results in the formation of 10-oxo-cis-12-octadecenoic acid (KetoA). sci-hub.sekyoto-u.ac.jp CLA-DH belongs to the short-chain dehydrogenase/reductase (SDR) family and can also catalyze the reverse reaction, the hydrogenation of oxo fatty acids, using NADH. sci-hub.seoup.com This enzyme shows low stereoselectivity. sci-hub.se

Table 2: Characteristics of Hydroxy Fatty Acid Dehydrogenase (CLA-DH)

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | Hydroxy Fatty Acid Dehydrogenase (CLA-DH) | sci-hub.sekyoto-u.ac.jp |

| Function | Oxidation of 10-hydroxy fatty acids to 10-oxo fatty acids. | sci-hub.sekyoto-u.ac.jpoup.com |

| Substrate | 10-hydroxy-cis-12-octadecenoic acid (HYA) | sci-hub.sekyoto-u.ac.jp |

| Product | 10-oxo-cis-12-octadecenoic acid (KetoA) | sci-hub.sefrontiersin.orgkyoto-u.ac.jp |

| Cofactor | NAD+ (for oxidation), NADH (for reduction) | sci-hub.sekyoto-u.ac.jp |

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | sci-hub.seoup.com |

Enone Reductases (e.g., CLA-ER)

While not directly involved in the formation of this compound, an enone reductase (CLA-ER) is a crucial enzyme in the subsequent step of the saturation pathway. sci-hub.senih.gov CLA-ER, which belongs to the NADH oxidase/flavin reductase family, catalyzes the saturation of the carbon-carbon double bond in 10-oxo-trans-11-octadecenoic acid to produce 10-oxooctadecanoic acid. sci-hub.senih.gov This reaction requires FMN as a cofactor and NADH as a hydrogen donor. sci-hub.se The enzyme has a unique "cap" structure that undergoes a conformational change upon substrate binding, creating a suitable binding site for the fatty acid. nih.gov

Table 3: Characteristics of Enone Reductase (CLA-ER)

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | Enone Reductase (CLA-ER) | sci-hub.senih.gov |

| Function | Saturation of the C=C double bond in enone fatty acids. | sci-hub.senih.gov |

| Substrate | 10-oxo-trans-11-octadecenoic acid | sci-hub.senih.gov |

| Product | 10-oxooctadecanoic acid | sci-hub.senih.gov |

| Cofactors | FMN, NADH | sci-hub.se |

| Enzyme Family | NADH oxidase/flavin reductase | sci-hub.senih.gov |

Characterization of Key Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of this compound and related keto-octadecenoic acids is accomplished through diverse enzymatic pathways, primarily differing between plants/fungi and bacteria.

In plants and some fungi, the formation relies on the oxidative modification of polyunsaturated fatty acids. This pathway is initiated by lipoxygenases (LOXs) or related dioxygenases, which introduce a hydroperoxy group into a fatty acid substrate like linoleic acid. The resulting fatty acid hydroperoxide is then acted upon by an allene (B1206475) oxide synthase (AOS), a specialized cytochrome P450 enzyme (CYP74). mdpi.comgsartor.org The AOS catalyzes the dehydration of the hydroperoxide to form a highly unstable allene oxide. gsartor.org This epoxide intermediate can then undergo spontaneous, non-enzymatic hydrolysis to yield α-ketol structures, such as 9-hydroxy-10-oxo-12(Z)-octadecenoic acid and 13-hydroxy-10-oxo-11(E)-octadecenoic acid. researchgate.netmdpi.com

A distinct mechanism exists in certain bacteria, such as the gut bacterium Lactobacillus plantarum. This pathway does not involve oxygenation by lipoxygenases. Instead, it begins with the hydration of linoleic acid's double bond, a reaction catalyzed by a hydratase (CLA-HY), to produce a 10-hydroxy fatty acid intermediate (10-hydroxy-cis-12-octadecenoic acid). kyoto-u.ac.jp This intermediate is then oxidized by a dehydrogenase (CLA-DH) in the presence of NAD+ to form a 10-oxo fatty acid (10-oxo-cis-12-octadecenoic acid). kyoto-u.ac.jpsci-hub.se Finally, an isomerase (CLA-DC) converts this molecule into the more stable trans configuration, 10-oxo-trans-11-octadecenoic acid. sci-hub.se

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Organism Type | Catalytic Action |

|---|---|---|---|

| Dioxygenase / Lipoxygenase | 9-LOX, 13-LOX | Plants, Fungi | Dioxygenation of polyunsaturated fatty acids to form hydroperoxides. mdpi.com |

| Allene Oxide Synthase (AOS) | CYP74A | Plants, Fungi | Dehydration of fatty acid hydroperoxides to form unstable allene oxides. gsartor.org |

| Hydratase | CLA-HY | Bacteria | Hydration of a C=C double bond in linoleic acid to form a hydroxy fatty acid. kyoto-u.ac.jp |

| Dehydrogenase | CLA-DH | Bacteria | Oxidation of a hydroxyl group to a keto group, requiring NAD+. kyoto-u.ac.jpsci-hub.se |

| Isomerase | CLA-DC | Bacteria | Isomerization of a C=C double bond (e.g., cis to trans). sci-hub.se |

Plant Biosynthetic Pathways

In plants, this compound is a member of the oxylipin family, a large group of oxidized fatty acid metabolites involved in development and defense. mdpi.com Its formation is intricately linked to the broader lipoxygenase (LOX) pathway, which branches into several sub-pathways. The primary substrates for this pathway are the C18 polyunsaturated fatty acids, linoleic acid and α-linolenic acid. mdpi.com

Hydroperoxide Lyase and Divinyl Ether Synthase Pathways

The fatty acid hydroperoxides produced by LOX are critical branch-point intermediates. While the AOS pathway leads to allene oxides and subsequently to jasmonates or ketols, these precursors can be metabolized by other enzymes, namely hydroperoxide lyase (HPL) and divinyl ether synthase (DES). mdpi.comnih.gov These enzymes represent alternative, competing branches of the LOX pathway. mdpi.com

Hydroperoxide Lyase (HPL) : HPLs (CYP74B) cleave the carbon chain of fatty acid hydroperoxides adjacent to the hydroperoxy group. gsartor.orgnih.gov This reaction produces a short-chain aldehyde and a corresponding ω-oxo acid. nih.gov For example, HPL action on a 9-hydroperoxide yields C9 aldehydes and 9-oxononanoic acid. gsartor.orgresearchgate.net This pathway is primarily known for generating "green leaf volatiles," which contribute to the smell of freshly cut grass and are involved in plant defense. gsartor.org

Divinyl Ether Synthase (DES) : DES enzymes (CYP74D) convert fatty acid hydroperoxides into divinyl ether fatty acids. nih.gov For instance, DES in potato tubers can transform 9-hydroperoxides into colneleic and colnelenic acids. researchgate.net These compounds are also implicated in plant defense, particularly against pathogens. researchgate.net

While both HPL and DES are key enzymes in oxylipin metabolism and utilize the same hydroperoxide substrates as AOS, they catalyze different reactions that lead to distinct classes of products and are not directly responsible for the formation of this compound.

Comparative Biosynthesis Across Biological Domains

The biosynthesis of this compound and its derivatives showcases convergent evolution, with different domains of life developing unique enzymatic toolkits to produce structurally similar molecules.

Plants : As detailed above, the plant pathway is characterized by a LOX-AOS enzymatic cascade, starting with the oxygenation of polyunsaturated fatty acids. mdpi.com The final step, the formation of the ketol from the allene oxide intermediate, is typically a non-enzymatic hydrolysis. gsartor.orgresearchgate.net

Fungi : Certain fungi employ a pathway analogous to that found in plants. For example, the fungus Aspergillus terreus uses a linoleate 9R-dioxygenase coupled with an allene oxide synthase to produce an unstable allene oxide from linoleic acid. researchgate.net This intermediate then decomposes into ketols, including 13-hydroxy-10-oxo-11(E)-octadecenoic acid. researchgate.net Similarly, Lasiodiplodia theobromae produces this same compound through the sequential action of a 13-lipoxygenase and an allene oxide synthase. molaid.com

Bacteria : The bacterial pathway identified in Lactobacillus plantarum is fundamentally different. It is a saturation pathway that does not involve an initial oxygenation step. kyoto-u.ac.jp Instead, it proceeds through a sequence of hydration (hydratase), dehydrogenation (dehydrogenase), and isomerization (isomerase) to convert linoleic acid into 10-oxo-trans-11-octadecenoic acid. kyoto-u.ac.jpsci-hub.senih.gov This pathway highlights a completely independent evolutionary origin for the synthesis of this compound. The discovery of hydroperoxide lyase in some rhizobacteria suggests that some bacteria may possess plant-like oxylipin pathways, but the hydratase-dehydrogenase route remains a distinct and well-characterized bacterial mechanism. gsartor.org

Table 2: Comparative Overview of Biosynthetic Pathways

| Feature | Plants | Fungi | Bacteria (Lactobacillus) |

|---|---|---|---|

| Initial Reaction | Oxygenation | Oxygenation | Hydration |

| Key Enzymes | Lipoxygenase (LOX), Allene Oxide Synthase (AOS) | Dioxygenase/LOX, AOS | Hydratase, Dehydrogenase, Isomerase |

| Oxygen Requirement | Requires molecular oxygen (LOX step) | Requires molecular oxygen (Dioxygenase step) | Anaerobic pathway |

| Intermediate | Fatty Acid Hydroperoxide, Allene Oxide | Fatty Acid Hydroperoxide, Allene Oxide | 10-Hydroxy Fatty Acid, 10-Oxo-cis-fatty acid |

| Final Product Example | 13-hydroxy-10-oxo-11(E)-octadecenoic acid mdpi.com | 13-hydroxy-10-oxo-11(E)-octadecenoic acid researchgate.net | 10-oxo-trans-11-octadecenoic acid nih.gov |

Metabolism and Biotransformation of 10 Oxo 11 Octadecenoic Acid in Biological Systems

Catabolic Pathways and Degradation Mechanisms

The breakdown of fatty acids is a crucial metabolic process in most organisms. While beta-oxidation is the primary pathway for straight-chain fatty acids, variations and alternative pathways exist for modified fatty acids like 10-Oxo-11-octadecenoic acid.

The presence of an oxo group on the fatty acid chain necessitates modifications to the standard beta-oxidation spiral. In mammalian cells, gut microbial metabolites of linoleic acid, including oxo-fatty acids, have been shown to undergo accelerated peroxisomal β-oxidation. mdpi.com This suggests that the initial breakdown of such modified fatty acids may preferentially occur in peroxisomes rather than mitochondria. mdpi.com The peroxisomal pathway is known to handle fatty acids that are poor substrates for mitochondrial oxidation, such as very long-chain and branched-chain fatty acids. libretexts.org

Alpha-oxidation and omega-oxidation represent alternative catabolic routes for fatty acids.

Alpha-Oxidation: This pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid and primarily occurs in the peroxisomes. wikipedia.orgbiochemden.com It is particularly important for the breakdown of β-methyl-branched fatty acids like phytanic acid. libretexts.orgwikipedia.org The process starts with the hydroxylation of the alpha-carbon, followed by oxidative decarboxylation to yield a fatty acid shortened by one carbon. biochemden.comnotesforbiology.com While direct evidence for the alpha-oxidation of this compound is not extensively detailed, this pathway's role in metabolizing fatty acids with modifications near the carboxyl group makes it a plausible, though likely minor, catabolic route.

Omega-Oxidation: This pathway involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. wikipedia.org It is typically a minor pathway for medium-chain fatty acids but can become more significant when beta-oxidation is impaired. wikipedia.org The enzymes for omega-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The process begins with the hydroxylation of the ω-carbon by a cytochrome P450 enzyme, followed by successive oxidations to an aldehyde and then a dicarboxylic acid. wikipedia.org This dicarboxylic acid can then undergo beta-oxidation from either end. wikipedia.org

Anabolic Transformations and Incorporation into Complex Lipids

Beyond catabolism, this compound can be incorporated into more complex lipid structures, influencing cellular membranes and signaling pathways.

Fatty acids are commonly stored as neutral lipids in the form of triacylglycerols or incorporated into the membranes as phospholipids (B1166683). While specific studies detailing the esterification of this compound are limited, it is known that structurally similar oxylipins can be found esterified in phospholipids and cholesterol esters, particularly in fish. hmdb.ca The incorporation of such modified fatty acids into these lipid backbones could alter the physical properties and functions of membranes and lipid droplets.

Plant oxylipins, a broad class of compounds that includes keto fatty acids, are known to exist not only in free form but also as conjugates with various biomolecules such as amino acids, carbohydrates, and glutathione. mdpi.com This conjugation can significantly alter their solubility, stability, and biological activity. While specific conjugates of this compound have not been extensively characterized in mammalian systems, this represents a potential metabolic fate that could modulate its physiological effects.

Microbial Biotransformation Capabilities and Intermediates

Gut microbiota, particularly lactic acid bacteria, play a significant role in the metabolism of dietary fatty acids, producing a variety of bioactive lipid metabolites. frontiersin.orgresearchgate.net

Lactobacillus plantarum, a common gut bacterium, can convert linoleic acid into a series of intermediates, including this compound (also referred to as KetoC). frontiersin.orgnih.gov This biotransformation is part of a larger pathway that also produces hydroxy fatty acids and conjugated linoleic acids (CLAs). frontiersin.orgpnas.org

The key enzymes involved in this pathway in L. plantarum include:

Unsaturated fatty acid hydratase (CLA-HY): Catalyzes the hydration of unsaturated fatty acids. frontiersin.org

Hydroxy fatty acid dehydrogenase (CLA-DH): Responsible for the oxidation of hydroxy groups to oxo groups and the reverse reduction. frontiersin.orgpnas.org

Isomerase (CLA-DC): Catalyzes the migration of double bonds. frontiersin.orgpnas.org

Enone reductase (CLA-ER): Involved in the saturation of carbon-carbon double bonds. frontiersin.orgpnas.org

In the metabolic pathway of L. plantarum, 10-oxo-cis-12-octadecenoic acid can be converted to 10-oxo-trans-11-octadecenoic acid by the enzyme CLA-DC. pnas.org Subsequently, 10-oxo-trans-11-octadecenoic acid can be either reduced to 10-hydroxy-trans-11-octadecenoic acid by CLA-DH or converted to 10-oxo-octadecanoic acid by CLA-ER. pnas.org

Fungi, such as Aspergillus nidulans, also possess enzymes capable of metabolizing fatty acids. The PpoC enzyme from A. nidulans can convert 10-hydroperoxyoctadecadienoic acid (10-HPODE) into 10-keto-octadecadienoic acid (10-KODE). nih.gov

Table 1: Microbial Biotransformation of Linoleic Acid

| Microorganism | Precursor | Key Intermediate | Product(s) | Key Enzymes |

| Lactobacillus plantarum | Linoleic Acid | 10-oxo-cis-12-octadecenoic acid | This compound, 10-hydroxy fatty acids, Conjugated Linoleic Acids | CLA-HY, CLA-DH, CLA-DC, CLA-ER frontiersin.orgpnas.org |

| Aspergillus nidulans | 10-hydroperoxyoctadecadienoic acid (10-HPODE) | - | 10-keto-octadecadienoic acid (10-KODE) | PpoC nih.gov |

Reduction and Derivatization by Microorganisms

The biotransformation of 10-Oxo-trans-11-octadecenoic acid (also known as KetoC) by microorganisms primarily involves reduction and saturation reactions, which are key steps in the broader metabolism of polyunsaturated fatty acids by gut bacteria like Lactobacillus plantarum. nih.govnih.govfrontiersin.org These processes are catalyzed by a specific set of enzymes that convert the oxo-fatty acid into other derivatives.

The primary reduction of this compound is part of a larger saturation pathway. kyoto-u.ac.jp One of the key enzymes in this process is an enone reductase, designated CLA-ER. frontiersin.orgacs.org This enzyme, requiring FAD/FMN and NADH as cofactors, catalyzes the saturation of the α,β-unsaturated double bond in the enone structure of this compound. acs.org This reaction converts 10-Oxo-trans-11-octadecenoic acid into 10-oxo-octadecanoic acid (KetoB). frontiersin.orgacs.org

Following this saturation, a further reduction occurs at the keto group. The enzyme responsible for this step is a hydroxy fatty acid dehydrogenase, known as CLA-DH, which utilizes NADH. kyoto-u.ac.jpacs.orgkyoto-u.ac.jp This dehydrogenase reduces the 10-keto group of 10-oxo-octadecanoic acid to a hydroxyl group, yielding 10-hydroxyoctadecanoic acid (HYB). frontiersin.orgacs.org This multi-step enzymatic reduction is a significant pathway for the derivatization of this compound within the microbial ecosystem of the gut. kyoto-u.ac.jp

Table 1: Microbial Reduction and Derivatization of this compound and its Metabolite

| Original Compound | Microorganism | Enzyme | Transformation | Product |

|---|---|---|---|---|

| 10-Oxo-trans-11-octadecenoic acid (KetoC) | Lactobacillus plantarum | CLA-ER (enone reductase) | Saturation of C11-C12 double bond | 10-oxo-octadecanoic acid (KetoB) frontiersin.orgacs.org |

Novel Microbial Metabolic Routes

Gut microorganisms, particularly Lactobacillus plantarum, have demonstrated the ability to metabolize dietary polyunsaturated fatty acids like linoleic acid into a variety of bioactive compounds, including this compound. nih.govnih.govresearchgate.net This compound is an intermediate in a complex metabolic network that generates a range of hydroxy and oxo fatty acids. frontiersin.org

The metabolic pathway originates with linoleic acid, which is first converted by the enzyme CLA-HY (unsaturated fatty acid hydratase) to 10-hydroxy-cis-12-octadecenoic acid (HYA). frontiersin.orgnih.gov Subsequently, the hydroxy group of HYA is oxidized by CLA-DH (hydroxy fatty acid dehydrogenase) to form 10-oxo-cis-12-octadecenoic acid (KetoA). frontiersin.orgnih.gov

From KetoA, the pathway leads to the formation of 10-Oxo-trans-11-octadecenoic acid (KetoC) through the action of an isomerase, CLA-DC. frontiersin.org KetoC stands at a metabolic crossroads. One route involves its saturation to 10-oxo-octadecanoic acid (KetoB) by the enzyme CLA-ER, as detailed in the previous section. acs.orgnih.gov Another significant route involves a branched pathway from KetoC that leads to the generation of conjugated linoleic acids (CLAs), specifically cis-9,trans-11-CLA and trans-9,trans-11-CLA. nih.gov The final step in the saturation pathway can involve the enzyme CLA-HY acting as a dehydratase on 10-hydroxyoctadecanoic acid (the product of KetoB reduction) to create oleic acid and trans-10-octadecenoic acid. kyoto-u.ac.jpacs.org These interconnected reactions highlight novel microbial routes for the synthesis and further transformation of this compound. kyoto-u.ac.jp

Table 2: Novel Microbial Metabolic Route Involving this compound

| Precursor | Enzyme | Intermediate/Product |

|---|---|---|

| Linoleic Acid | CLA-HY (Hydratase) | 10-hydroxy-cis-12-octadecenoic acid (HYA) frontiersin.orgnih.gov |

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | CLA-DH (Dehydrogenase) | 10-oxo-cis-12-octadecenoic acid (KetoA) frontiersin.orgnih.gov |

| 10-oxo-cis-12-octadecenoic acid (KetoA) | CLA-DC (Isomerase) | 10-Oxo-trans-11-octadecenoic acid (KetoC) frontiersin.org |

| 10-Oxo-trans-11-octadecenoic acid (KetoC) | CLA-ER (Enone Reductase) | 10-oxo-octadecanoic acid (KetoB) acs.orgnih.gov |

| 10-Oxo-trans-11-octadecenoic acid (KetoC) | Branched Pathway Enzymes | Conjugated Linoleic Acids (e.g., cis-9,trans-11-CLA) nih.gov |

| 10-oxo-octadecanoic acid (KetoB) | CLA-DH (Dehydrogenase) | 10-hydroxyoctadecanoic acid (HYB) frontiersin.orgnih.gov |

Synthetic Methodologies and Chemical Derivatization of 10 Oxo 11 Octadecenoic Acid

Total Chemical Synthesis Strategies

Total synthesis provides a versatile platform to construct 10-oxo-11-octadecenoic acid and its isomers from basic chemical building blocks. These strategies offer precise control over the molecular architecture, including the position and geometry of the double bond.

Achieving stereocontrol is a critical aspect of synthesizing this compound, particularly concerning the geometry of the carbon-carbon double bond at the C11-C12 position, which can exist as either the cis (Z) or trans (E) isomer.

The Wittig reaction is a powerful and widely used method for forming this double bond with a degree of stereoselectivity. scirea.orgscirea.org The reaction involves the coupling of an aldehyde with a phosphonium (B103445) ylide. For instance, the synthesis of cis-11-octadecenoic acid, a potential precursor, has been achieved via the Wittig reaction of n-heptanal with 10-methoxycarbonyldecyltriphenylphosphonium bromide. scirea.org The choice of base and reaction conditions significantly influences the stereochemical outcome; using potassium t-butoxide in THF at low temperatures (e.g., -50 °C) can favor the formation of the cis isomer. scirea.org Subsequent oxidation of the allylic C10 position would yield the target keto-acid.

For enantioselective synthesis, particularly if chiral centers are introduced into the fatty acid chain, chiral synthons or catalysts are employed. While not demonstrated for this compound itself, the enantioselective synthesis of the related (11E, 13S)-13-hydroxy-10-oxooctadecenoic acid utilizes a lipase-catalyzed trans-acylation to prepare a key chiral intermediate, demonstrating how enzymatic steps can be integrated into total synthesis to achieve high stereopurity. nih.gov

The construction of the 18-carbon backbone of this compound can be designed using either a linear or a convergent approach.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule from one starting material. | Conceptually straightforward. | Overall yield decreases significantly with each step. |

| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. | Higher overall yield, greater efficiency. | Requires more complex planning and synthesis of multiple fragments. |

Semi-Synthetic Routes from Natural Precursors

Semi-synthetic methods leverage the chemical scaffolds of abundant, naturally occurring fatty acids, modifying them through targeted chemical or enzymatic reactions to produce this compound. This approach can be more efficient and environmentally friendly than total synthesis.

Microbial and plant enzymes offer highly specific and efficient means to functionalize fatty acids. Several enzymatic pathways can produce this compound or its immediate precursors from common unsaturated fatty acids like linoleic acid and oleic acid. wur.nlnih.gov

From Linoleic Acid: Certain strains of gut lactic acid bacteria can metabolize linoleic acid to produce related keto-fatty acids. For example, 10-oxo-12(Z)-octadecenoic acid, an isomer of the target compound, is a known metabolite produced by these bacteria. nih.gov

From Oleic Acid: A key intermediate, 10-hydroxystearic acid, can be generated from oleic acid using oleate (B1233923) hydratase enzymes. wur.nl This biocatalytic hydration of the double bond specifically introduces a hydroxyl group at the C10 position. This hydroxy fatty acid is an ideal precursor for subsequent chemical oxidation to the target ketone.

From Linoleic Acid Hydroperoxide: Enzymes from flax seed can convert (13S)-hydroperoxy linoleic acid into various ketols, including 9-hydroxy-12-oxo-octadec-(10E)-enoic acid. rsc.org This highlights the existence of complex enzymatic machinery in plants capable of introducing keto functionalities into fatty acid chains.

| Enzyme/Organism | Substrate | Product/Intermediate |

| Lactic Acid Bacteria | Linoleic Acid | 10-oxo-12(Z)-octadecenoic acid |

| Oleate Hydratase | Oleic Acid | 10-Hydroxystearic Acid |

| Flax Enzyme | (13S)-Hydroperoxy Linoleic Acid | 9-hydroxy-12-oxo-octadec-(10E)-enoic acid |

Once a suitable intermediate is obtained via biosynthesis or from natural sources, standard chemical reactions can be applied to complete the synthesis.

A prime example is the conversion of 10-hydroxystearic acid, produced enzymatically from oleic acid. wur.nl This intermediate can be transformed into this compound through a two-step chemical sequence:

Oxidation: The secondary alcohol at C10 is oxidized to a ketone using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC), a Swern oxidation, or other selective methods.

Dehydration: A double bond is introduced adjacent to the ketone via a dehydration reaction or a related elimination process to yield the final α,β-unsaturated ketone structure.

Alternatively, a readily available natural precursor like vaccenic acid (trans-11-octadecenoic acid) could be utilized. nih.gov The synthesis would involve the specific allylic oxidation of the C10 position to introduce the ketone, directly forming the target compound.

Analog Synthesis and Structural Modification

To explore the biological activity and structure-activity relationships of this compound, analogs are synthesized by modifying its core structure. A common point of modification is the carboxylic acid group, which can be converted into various amides, esters, or other functional groups.

The synthesis of amide analogs from the parent acid can be efficiently achieved using modern peptide coupling reagents. nih.gov For example, in a general procedure, the carboxylic acid is activated with a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). This activated intermediate then reacts with a chosen primary or secondary amine to form the corresponding amide in high yield. nih.gov This methodology allows for the rapid generation of a library of analogs by varying the amine component.

| Starting Material | Reagents | Amine Component | Product |

| This compound | HATU, DIPEA, DCM | Ammonia | 10-Oxo-11-octadecenamide |

| This compound | HATU, DIPEA, DCM | Methylamine | N-Methyl-10-oxo-11-octadecenamide |

| This compound | HATU, DIPEA, DCM | Aniline | N-Phenyl-10-oxo-11-octadecenamide |

Introduction of Functional Groups

The reactivity of the ketone, alkene, and carboxylic acid moieties in this compound provides multiple avenues for the introduction of new functional groups. These modifications can be used to probe structure-activity relationships, develop new bioactive molecules, or create chemical tools for further biological investigation.

The carbonyl group at the C-10 position is a prime site for nucleophilic addition reactions. Reduction of the ketone using selective reducing agents such as sodium borohydride (B1222165) (NaBH₄) would yield the corresponding alcohol, 10-hydroxy-11-octadecenoic acid. This introduces a hydroxyl group, which can serve as a handle for further functionalization, for instance, through esterification or etherification.

The α,β-unsaturated system is susceptible to Michael addition reactions. This allows for the introduction of a wide range of nucleophiles at the C-12 position. For example, the addition of thiols can introduce sulfur-containing moieties, while the addition of amines can lead to the formation of amino acid conjugates. Furthermore, the double bond can undergo epoxidation to introduce an epoxide ring, a reactive functional group that can be opened by various nucleophiles to create a range of di-functionalized derivatives.

The carboxylic acid at the C-1 position is readily activated for the formation of esters and amides. Esterification with various alcohols can modulate the lipophilicity of the molecule. Amide formation, through coupling with amino acids or other amines, can introduce peptidic features and potentially alter the compound's biological targets and pharmacokinetic properties.

| Functional Group | Potential Reagents/Reaction | Resulting Derivative |

| Hydroxyl | Sodium borohydride (NaBH₄) | 10-Hydroxy-11-octadecenoic acid |

| Epoxide | m-Chloroperoxybenzoic acid (mCPBA) | 10-Oxo-11,12-epoxyoctadecanoic acid |

| Amine (via Michael Addition) | Primary or secondary amines | 12-Amino-10-oxooctadecanoic acid derivatives |

| Thiol (via Michael Addition) | Thiols (e.g., cysteine) | 12-Thio-10-oxooctadecanoic acid derivatives |

| Ester | Alcohols with acid catalyst | Alkyl 10-oxo-11-octadecenoate |

| Amide | Amines with coupling agents (e.g., DCC, EDC) | N-substituted 10-oxo-11-octadecenamide |

Chain Length and Unsaturation Pattern Alterations

Modifications to the carbon skeleton of this compound, including changes in chain length and the degree of unsaturation, can significantly impact its physical and biological properties.

Alterations to the chain length can be envisioned through synthetic strategies that either shorten or elongate the fatty acid backbone. Oxidative cleavage of the double bond, for instance by ozonolysis, could be a route to shorter-chain dicarboxylic or carboxylic keto-acids, depending on the workup conditions. Conversely, chain elongation could potentially be achieved by leveraging the reactivity of the carboxylic acid or by employing cross-coupling methodologies at other positions of the chain, although this would likely require a more complex, multi-step synthesis.

The unsaturation pattern of this compound can also be systematically modified. Catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond, yielding 10-oxooctadecanoic acid. This saturated derivative would provide a valuable tool for understanding the role of the α,β-unsaturated system in the biological activity of the parent compound. Furthermore, synthetic strategies could be developed to introduce additional double or triple bonds into the aliphatic chain, creating analogues with altered conformational rigidity and electronic properties.

| Modification | Potential Synthetic Approach | Potential Product |

| Chain Shortening | Ozonolysis of the double bond | Shorter-chain dicarboxylic or keto-acids |

| Saturation | Catalytic hydrogenation (e.g., H₂, Pd/C) | 10-Oxooctadecanoic acid |

| Introduction of Unsaturation | Multi-step synthesis involving elimination or coupling reactions | Analogues with additional double or triple bonds |

Biological Roles and Molecular Mechanisms of 10 Oxo 11 Octadecenoic Acid

Role in Microbial Physiology and Interactions

10-Oxo-11-octadecenoic acid and its isomers are oxylipins (oxidized fatty acids) that play a role in the complex chemical interplay between microorganisms. These molecules are recognized as metabolic byproducts of certain bacteria and are implicated in mediating interactions with other microbes, particularly fungi.

Bacterial Biofilm Modulation

The direct role of this compound in the modulation of bacterial biofilms is not extensively documented in current scientific literature. While other fatty acids and their derivatives have been identified as signaling molecules that can induce biofilm dispersion or inhibit its formation, specific research detailing these activities for this compound is limited.

Fungal Growth Regulation

Evidence suggests that derivatives of this compound are involved in regulating fungal growth. Research on symbiont bacteria isolated from the mangroves of Xylocarpus granatum has identified "Octadecanoic acid, 10-oxo-, methyl ester," a derivative of the target compound, as a key metabolite. gjesm.net The bacterial isolates that produce this compound have demonstrated notable antifungal activity against the pathogenic fungi Malassezia furfur and Candida albicans. gjesm.net This finding indicates that this compound, as a component of a bacterium's secondary metabolite profile, likely contributes to an antifungal effect, helping the bacteria to compete in their natural environment. gjesm.net

The table below summarizes the antifungal activity of bacterial isolates known to produce the methyl ester of 10-oxo-octadecenoic acid.

| Fungal Pathogen | Producing Bacteria | Observation |

| Malassezia furfur | Symbiont bacteria from Xylocarpus granatum | Production of inhibition zones by six bacterial isolates. |

| Candida albicans | Symbiont bacteria from Xylocarpus granatum | Production of inhibition zones by six bacterial isolates. |

Microbial Communication and Quorum Sensing Pathways

While a direct function as a quorum-sensing molecule has not been explicitly defined, specific isomers of this compound are known to be produced by gut bacteria, positioning them as molecules of interest in microbial communication and microbe-host interactions. The gut lactic acid bacterium Lactobacillus plantarum generates 10-oxo-trans-11-octadecenoic acid (also known as KetoC) from linoleic acid. nih.govnih.gov Similarly, Lactobacillus plantarum can produce 10-oxo-cis-6,trans-11-octadecenoic acid (γKetoC) from γ-linolenic acid. frontiersin.orgbiorxiv.org

The production of these specific fatty acid metabolites suggests they serve physiological roles for the bacteria and are involved in mediating interactions within the complex gut environment. These molecules can influence host cell signaling pathways, such as the GPR120 receptor signaling pathway, which is involved in inflammatory responses. frontiersin.orgnih.gov This interaction represents a form of trans-kingdom communication where a bacterial metabolite influences host physiology. Although not a classical quorum-sensing pathway that regulates bacterial gene expression based on population density, the secretion of these metabolites into the environment is a fundamental mechanism of microbial interaction and communication with the host. frontiersin.org

Involvement in Plant Defense Mechanisms and Signaling

The specific involvement of the C18 compound this compound in plant defense and signaling is not well-established in the scientific literature. Plant defense signaling pathways involving oxylipins, known as the octadecanoid pathway, have been extensively studied. However, this research primarily focuses on other related but structurally distinct molecules.

Phytoalexin Induction and Stress Response

There is limited evidence directly linking this compound to phytoalexin induction or stress responses in plants. The key oxylipin signal molecules in plant defense that have been identified are jasmonic acid and its precursor, 12-oxo-phytodienoic acid (12-OPDA). frontiersin.orgoup.com In maize, a similarly named but structurally different C16 compound, 10-oxo-11-phytoenoic acid (10-OPEA), has been identified as a potent signal in response to fungal attack and cell damage. nih.gov However, this "death acid" is not an isomer or direct derivative of the C18 this compound. nih.gov

Plant-Microbe Interactions and Signaling

Specific research detailing the role of this compound as a signaling molecule in plant-microbe interactions is scarce. The broader field of study has established that plant oxylipins are crucial for mediating both pathogenic and symbiotic relationships. For instance, 12-OPDA has been identified as a potential long-distance signal for induced systemic resistance, a state of heightened defense throughout a plant after an initial encounter with beneficial microbes. frontiersin.org While various keto- and hydroxy-fatty acids are recognized as important signals in these interactions, the precise function of this compound remains an area for further investigation. nih.gov

Modulatory Effects on Non-Human Mammalian Cell Lines and Tissues (In vitro/Ex vivo Studies)

This compound, a bioactive fatty acid metabolite, has demonstrated significant modulatory effects in various non-human mammalian cell and tissue studies. Research has primarily focused on its influence on cellular signaling, gene expression, and receptor interactions, particularly in the context of inflammation and cellular protection. These studies, conducted in vitro and ex vivo, provide a foundational understanding of the compound's biological activities at a molecular level.

This compound exerts its biological effects by modulating key intracellular signaling pathways, most notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathways.

NF-κB Pathway: In studies using murine macrophage-like RAW 264.7 cells, the trans isomer, 10-oxo-trans-11-octadecenoic acid (KetoC), has been shown to suppress the inflammatory response induced by Porphyromonas gingivalis lipopolysaccharide (LPS) nih.gov. The anti-inflammatory action is mediated through the inhibition of the NF-κB pathway. Specifically, KetoC was found to downregulate the levels of nuclear NF-κB p65 protein, a key subunit of the NF-κB complex that translocates to the nucleus to activate the transcription of pro-inflammatory genes nih.govnih.gov. This inhibitory effect on NF-κB signaling is a primary mechanism for its anti-inflammatory properties nih.govnih.gov.

NRF2 Pathway: The cis isomer, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite produced by gut lactic acid bacteria, has been identified as a potent modulator of the NRF2 pathway frontiersin.orgbiorxiv.org. In studies with bone marrow-derived dendritic cells (BMDCs), γKetoC treatment markedly increased the protein level of NRF2, which is a master transcription factor for the antioxidant response biorxiv.org. This activation of the NRF2 pathway is critical for the compound's immunoregulatory and anti-inflammatory effects frontiersin.orgbiorxiv.org. The involvement of the NRF2 pathway was further confirmed in Nrf2 knockout mice, where the protective effects of γKetoC in a colitis model were diminished biorxiv.org.

While related lipid molecules are known to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, current research has not explicitly detailed the direct modulatory effects of this compound on this specific signaling cascade.

| Signaling Pathway | Isomer Studied | Cell/Tissue Model | Observed Effect | Key Findings |

|---|---|---|---|---|

| NF-κB | 10-oxo-trans-11-octadecenoic acid (KetoC) | Murine Macrophage-like RAW 264.7 cells | Inhibition | Suppressed pro-inflammatory response by downregulating nuclear NF-κB p65 protein. nih.govnih.govnih.gov |

| NRF2 | 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Activation | Increased NRF2 protein levels, stimulating the antioxidant response pathway. frontiersin.orgbiorxiv.org |

A primary consequence of the signaling pathway modulation by this compound is the altered expression of specific genes, particularly those encoding inflammatory cytokines.

Inflammatory Cytokines: Consistent with its inhibition of the NF-κB pathway, 10-oxo-trans-11-octadecenoic acid (KetoC) significantly reduces the gene expression and protein production of several key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells nih.gov. Studies have documented a significant reduction in the mRNA and protein levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as a reduction in Interleukin-1 beta (IL-1β) mRNA nih.govnih.gov. Similarly, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) was shown to inhibit the LPS-induced release of IL-6 from various immune cells and suppress the secretion of IL-12/23p40 from dendritic cells frontiersin.orgbiorxiv.orgresearchgate.net.

Ucp1: A review of the scientific literature did not yield specific information regarding the direct effects of this compound on the gene expression of Uncoupling Protein 1 (Ucp1).

| Gene Product | Isomer Studied | Cell/Tissue Model | Effect on Expression | Reference |

|---|---|---|---|---|

| TNF-α | 10-oxo-trans-11-octadecenoic acid (KetoC) | RAW 264.7 cells | Downregulation | nih.govnih.gov |

| IL-6 | 10-oxo-trans-11-octadecenoic acid (KetoC) | RAW 264.7 cells | Downregulation | nih.govnih.govnih.gov |

| IL-1β | 10-oxo-trans-11-octadecenoic acid (KetoC) | RAW 264.7 cells | Downregulation (mRNA) | nih.gov |

| IL-12/23p40 | 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | Bone Marrow-Derived Dendritic Cells | Downregulation | biorxiv.org |

The biological activities of this compound are initiated by its interaction with specific cell surface receptors.

GPR120: G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has been identified as a key receptor for this compound nih.govnih.gov. Studies have demonstrated that 10-oxo-trans-11-octadecenoic acid (KetoC) binds to GPR120 to mediate its anti-inflammatory effects nih.govnih.gov. The involvement of this receptor was confirmed using a specific antagonist; the suppressive effects of KetoC on pro-inflammatory cytokine production were shown to be dependent on its interaction with GPR120 nih.gov. In contrast, an antagonist for the related receptor GPR40 did not diminish the action of KetoC, indicating a degree of specificity for GPR120 nih.gov.

TRPV1: While other related oxo-fatty acids have been shown to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the available scientific literature does not provide evidence of a direct interaction between this compound and TRPV1.

This compound demonstrates significant cytoprotective capabilities, primarily by bolstering cellular defenses against oxidative stress. This effect is intrinsically linked to its ability to activate the NRF2 signaling pathway.

The activation of NRF2 by 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) leads to the upregulation of antioxidant response element (ARE)-driven genes biorxiv.org. One such critical target gene is Hmox1, which codes for heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions biorxiv.org. By increasing the expression of NRF2 and its downstream targets, the compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage, thereby conferring a protective effect against cellular stress biorxiv.org.

Bioactivity in Lower Organisms and Model Systems (Excluding Human Clinical)

A review of the available scientific literature did not yield specific information on the effects of this compound on the development and reproduction of insects. Research in this area has often focused on related, but structurally distinct, plant-derived oxylipins that act as defense compounds against herbivores.

Nematode Physiology

Direct research specifically investigating the physiological effects of this compound on nematodes is not extensively available in current scientific literature. However, this compound belongs to a larger class of lipid-derived signaling molecules known as oxylipins. Oxylipins are known to play a fundamental role in regulating plant development and immunity, and they are implicated as important signaling molecules in the interactions between plants and nematodes.

For instance, in the interaction between tomato plants and the root-knot nematode Meloidogyne javanica, a comprehensive analysis of oxylipins revealed strong and early responses of many of these molecules following infection. This suggests that oxylipins are an integral part of the plant's defense response and may be key signaling molecules that influence nematode parasitism. While this does not directly describe the effect of this compound on nematode physiology, it places the compound within a class of molecules that are significant in the biological context of nematode-host interactions. The responses of nematodes to specific plant-derived oxylipins can involve the alteration of gene expression, including genes that encode for effectors which can manipulate the host's immune response.

Murine Model Systems (e.g., Colitis, Obesity)

In contrast to the limited information in nematodes, the biological activities of this compound and its derivatives have been more extensively studied in murine models, particularly in the contexts of colitis and obesity. These fatty acid metabolites, often produced by gut bacteria such as Lactobacillus plantarum, have demonstrated significant immunomodulatory and anti-inflammatory properties.

A derivative, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), derived from γ-linolenic acid, has been identified as a potent immunomodulator. nih.govflvc.org In a dextran (B179266) sodium sulfate (DSS)-induced colitis model in mice, oral administration of γKetoC was shown to significantly reduce body weight loss, improve stool scores, and lessen the shortening of the colon. flvc.orgnih.gov These effects highlight its potential in mitigating the pathological symptoms of inflammatory bowel disease.

Another related compound, 10-oxo-trans-11-octadecenoic acid (KetoC), a derivative of linoleic acid, has also been shown to possess anti-inflammatory effects. It has been found to regulate the function of monocytes and epithelial cells. nih.gov In studies using RAW 264.7 macrophage cells stimulated with Porphyromonas gingivalis lipopolysaccharide (a model for inflammation), KetoC significantly reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).

The molecular mechanisms underlying these anti-inflammatory effects are multifaceted and involve key signaling pathways.

NRF2 Pathway Activation:

The protective effects of γKetoC in the murine colitis model have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.govflvc.org The NRF2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Studies have shown that the anti-inflammatory effects of γKetoC were diminished in Nrf2-deficient mice, indicating the essential role of this pathway in mediating the compound's beneficial effects. flvc.orgnih.gov

G-Protein-Coupled Receptor (GPCR) Signaling:

Several G-protein-coupled receptors, particularly GPR40 and GPR120, have been identified as targets for these oxylipins. 10-hydroxy-cis-12-octadecenoic acid (HYA), a precursor to these oxo-fatty acids, is known to regulate glucose homeostasis and enhance intestinal barrier function through GPR40 activation. nih.gov Similarly, KetoC is believed to exert its anti-inflammatory effects by binding to GPR120, which leads to the downregulation of the nuclear factor-kappa B (NF-κB) p65 protein, a key transcription factor in the inflammatory response. nih.gov The involvement of these GPCRs has been suggested in the γKetoC-mediated suppression of inflammatory cytokine release from dendritic cells. nih.govflvc.org

Modulation of Immune Cell Function:

γKetoC has been shown to directly impact the function of various immune cells. It can significantly suppress the proliferation of CD4+ T cells and inhibit the activation of bone marrow-derived dendritic cells (BMDCs) induced by lipopolysaccharide (LPS). flvc.orgnih.gov Furthermore, it inhibits the release of inflammatory cytokines like IL-6 from peritoneal cells, splenocytes, and CD11c+ cells. flvc.org

The following table summarizes key research findings on the effects of this compound and its derivatives in murine models:

| Compound | Model System | Key Findings | Molecular Mechanisms Implicated |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | DSS-induced colitis in mice | Reduced body weight loss, improved stool scores, attenuated colon atrophy. flvc.orgnih.gov | NRF2 pathway activation, GPR40/GPR120 signaling. nih.govflvc.org |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | In vitro (immune cells) | Suppressed CD4+ T cell proliferation, inhibited LPS-induced dendritic cell activation, reduced inflammatory cytokine release. flvc.orgnih.gov | GPR40/GPR120 signaling. nih.govflvc.org |

| 10-oxo-trans-11-octadecenoic acid (KetoC) | In vitro (RAW 264.7 macrophages) | Reduced expression of TNFα and IL-6. | GPR120 signaling, downregulation of NF-κB p65. nih.gov |

Regarding obesity, another related linoleic acid derivative, 10-oxo-cis-12-octadecenoic acid (KetoA), has been shown to enhance energy metabolism by activating TRPV1 in adipose tissue, leading to anti-obesity effects. nih.gov KetoA also promotes adipocyte differentiation, adiponectin production, and glucose uptake through the activation of PPARγ, suggesting a role in ameliorating metabolic abnormalities associated with obesity. nih.gov

Advanced Analytical Approaches for 10 Oxo 11 Octadecenoic Acid

Chromatographic Separation Techniques

The analysis of 10-oxo-11-octadecenoic acid, an oxylipin, presents a significant analytical challenge due to its structural similarity to numerous other lipid metabolites present in biological matrices. Effective chromatographic separation is therefore a critical prerequisite for accurate identification and quantification. A variety of techniques, including gas and liquid chromatography, are employed to resolve this compound from complex mixtures.

Gas Chromatography (GC) with Derivatization

Gas chromatography is a powerful tool for the analysis of fatty acids and their derivatives. However, due to the low volatility of compounds like this compound, which contain polar carboxyl groups, derivatization is a necessary step to convert them into more volatile, non-polar forms suitable for GC analysis. jianhaidulab.com

Common derivatization strategies for fatty acids involve the conversion of the carboxylic acid group into an ester, most frequently a fatty acid methyl ester (FAME). jianhaidulab.com This process enhances the thermal stability and volatility of the analyte. Several reagents and methods are available for this purpose.

Common Derivatization Methods for GC Analysis of Fatty Acids:

| Derivatization Method | Reagent(s) | Typical Reaction Time | Notes |

|---|---|---|---|

| Acid-Catalyzed Methylation | Methanol with an acid catalyst (e.g., H₂SO₄, HCl) | 10-90 minutes | A widely used and cost-effective method. researchgate.net |

| Base-Catalyzed Transesterification | Methanolic solution of KOH or NaOEt | Short reaction times | Suitable for converting triglycerides to FAMEs. researchgate.netrsc.org |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide | ~10 minutes | Creates trimethylsilyl (TMS) esters, which are volatile. researchgate.netrsc.org |

| Alkylation with Diazomethane | Diazomethane (CH₂N₂) | ~10 minutes | Highly efficient but requires caution due to the reagent's toxicity and explosive nature. researchgate.net |

Once derivatized, the sample is introduced into the GC system. The separation of different fatty acid isomers is typically achieved using highly polar capillary columns, such as those coated with cyanopropyl polysiloxane (e.g., CP-Sil 88) or ionic liquids. epa.govnih.gov The choice of column is critical for resolving positional and geometric isomers of octadecenoic acids. epa.gov For instance, comprehensive two-dimensional gas chromatography (GCxGC) coupling an ionic liquid column with a 50% phenyl polysilphenylene-siloxane column has been shown to provide optimal separation of octadecenoic acid isomers. epa.gov

Liquid Chromatography (LC) with Various Modes

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone for the analysis of oxylipins, including this compound. nih.govjsbms.jp It offers the advantage of analyzing these compounds without the need for derivatization, thus preserving their native structure.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for this purpose. Separation is achieved on a non-polar stationary phase, typically a C18 column, with a polar mobile phase. nih.govlipidmaps.org A gradient elution is commonly employed, where the mobile phase composition is changed over time to effectively separate a wide range of analytes with different polarities.

Typical RP-LC Conditions for Oxylipin Analysis:

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | C18 silica-based column | Pursuit Plus C18 (2.0 × 150 mm, 5 µm) nih.gov |

| Mobile Phase A | Aqueous, often with an acidic modifier | Water with 0.1% acetic acid or 0.1% formic acid. nih.govmdpi.com |

| Mobile Phase B | Organic solvent mixture | Acetonitrile:methanol (84:16) with 0.1% glacial acetic acid. nih.govjsbms.jp |

| Flow Rate | Typically in the µL/min to mL/min range | 400 µL/min nih.gov |

| Elution Mode | Gradient elution | A typical gradient might start with a higher percentage of aqueous phase and gradually increase the organic phase percentage to elute more non-polar compounds. jsbms.jpmdpi.com |

Silver ion high-performance liquid chromatography (Ag+-HPLC) is another valuable technique, particularly for separating isomers based on the degree and geometry of unsaturation. epa.govnih.gov The silver ions immobilized on the stationary phase interact reversibly with the π-electrons of the double bonds in the fatty acids, allowing for the separation of cis and trans isomers. epa.gov

Chiral Chromatography for Stereoisomer Separation

Many oxylipins, including derivatives of octadecenoic acid, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.govnih.gov These enantiomers can exhibit different biological activities. Therefore, their separation and individual quantification are crucial for understanding their specific physiological roles.

Chiral chromatography is the primary method for resolving enantiomers. This can be achieved in several ways:

Chiral Stationary Phases (CSPs): This is the most direct and common approach in HPLC. The analytical column is packed with a chiral material that interacts differently with each enantiomer, leading to different retention times. nih.govntu.edu.sg Pirkle-type and cyclodextrin-based CSPs are frequently used for separating enantiomers of hydroxy and hydroperoxy fatty acids. nih.govsigmaaldrich.com

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure reagent to form diastereomers. ntu.edu.sg These diastereomers have different physical properties and can be separated on a standard, non-chiral column. ntu.edu.sgaocs.org

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful technique for the enantioseparation of a broad range of octadecanoids, offering complex separations in short analysis times. acs.org

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and structural information for definitive identification and accurate quantification. It is most often used in conjunction with a chromatographic separation technique like GC or LC. thepharmajournal.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an unknown compound by distinguishing between ions with very similar nominal masses. For this compound (molecular formula C₁₈H₃₂O₃), HRMS can confirm its elemental formula by measuring its exact mass. arvojournals.org

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are common instruments used for HRMS analysis. arvojournals.org The high mass accuracy is invaluable for identifying metabolites in complex biological samples where numerous compounds may have the same nominal mass.

Predicted m/z Values for Adducts of this compound:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 297.24242 |

| [M+Na]⁺ | 319.22436 |

| [M-H]⁻ | 295.22786 |

| [M+NH₄]⁺ | 314.26896 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce a characteristic spectrum of product ions. jsbms.jp This fragmentation pattern provides a structural fingerprint that is highly specific to the analyte, enabling its confident identification and differentiation from isomers. thepharmajournal.comresearchgate.net